3-(2-Bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid
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Overview
Description
3-(2-Bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid typically involves multi-step organic reactions. One common method involves the bromination, chlorination, and fluorination of a phenyl ring followed by the introduction of an oxopropanoic acid group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and controlled environments to ensure the purity and yield of the product. The process may include steps such as distillation, crystallization, and purification to obtain the final compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: Halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-Bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biological processes and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-chloro-6-fluorophenylboronic acid
- 2-Bromo-3-chloro-6-fluorobenzeneboronic acid
Uniqueness
3-(2-Bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid is unique due to the specific arrangement of its functional groups and the presence of an oxopropanoic acid moiety. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H5BrClFO3 |
---|---|
Molecular Weight |
295.49 g/mol |
IUPAC Name |
3-(2-bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H5BrClFO3/c10-8-4(3-7(13)9(14)15)6(12)2-1-5(8)11/h1-2H,3H2,(H,14,15) |
InChI Key |
RJOZQXOUXKNKME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(=O)C(=O)O)Br)Cl |
Origin of Product |
United States |
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